(3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B
Brand Name: Vulcanchem
CAS No.: 1396968-57-2
VCID: VC0106630
InChI: InChI=1S/C38H40N2O3.BrH/c39-37(41)38(32-7-3-1-4-8-32,33-9-5-2-6-10-33)34-17-22-40(27-34,20-15-28-11-13-35-30(25-28)18-23-42-35)21-16-29-12-14-36-31(26-29)19-24-43-36;/h1-14,25-26,34H,15-24,27H2,(H-,39,41);1H/t34-;/m1./s1
SMILES: C1C[N+](CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)CCC6=CC7=C(C=C6)OCC7.[Br-]
Molecular Formula: C38H41BrN2O3
Molecular Weight: 653.661

(3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B

CAS No.: 1396968-57-2

Cat. No.: VC0106630

Molecular Formula: C38H41BrN2O3

Molecular Weight: 653.661

* For research use only. Not for human or veterinary use.

(3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B - 1396968-57-2

Specification

CAS No. 1396968-57-2
Molecular Formula C38H41BrN2O3
Molecular Weight 653.661
IUPAC Name 2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide
Standard InChI InChI=1S/C38H40N2O3.BrH/c39-37(41)38(32-7-3-1-4-8-32,33-9-5-2-6-10-33)34-17-22-40(27-34,20-15-28-11-13-35-30(25-28)18-23-42-35)21-16-29-12-14-36-31(26-29)19-24-43-36;/h1-14,25-26,34H,15-24,27H2,(H-,39,41);1H/t34-;/m1./s1
Standard InChI Key QQEWAHAEIQTOAP-MDYNBEAQSA-N
SMILES C1C[N+](CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)CCC6=CC7=C(C=C6)OCC7.[Br-]

Introduction

Chemical Identity and Structural Properties

Chemical Identifiers

The compound (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium Bromide is a complex organic molecule identified in pharmaceutical research and quality control. The following table presents the key chemical identifiers for this compound:

ParameterValue
CAS Number1396968-57-2
Molecular FormulaC38H41BrN2O3
Molecular Weight653.661 g/mol
IUPAC Name2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide
Standard InChIInChI=1S/C38H40N2O3.BrH/c39-37(41)38(32-7-3-1-4-8-32,33-9-5-2-6-10-33)34-17-22-40(27-34,20-15-28-11-13-35-30(25-28)18-23-42-35)21-16-29-12-14-36-31(26-29)19-24-43-36;/h1-14,25-26,34H,15-24,27H2,(H-,39,41);1H/t34-;/m1./s1
Standard InChIKeyQQEWAHAEIQTOAP-MDYNBEAQSA-N
SMILESC1CN+(CCC4=CC5=C(C=C4)OCC5)CCC6=CC7=C(C=C6)OCC7.[Br-]

The compound is also known by various synonyms including Darifenacin Impurity D and Darifenacin Pyrrolidinium Dimer, reflecting its relationship to the pharmaceutical compound Darifenacin .

Structural Features

The (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium Bromide molecule possesses several characteristic structural features:

  • A central pyrrolidinium cationic structure with a positive charge on the nitrogen atom

  • Two benzofuranyl substituents connected through ethyl linkers to the nitrogen

  • A diphenylacetamide group at the 3-position of the pyrrolidinium ring

  • A bromide counterion that balances the positive charge

  • A specific stereochemistry indicated by the (3S) designation, specifying the absolute configuration at the 3-position of the pyrrolidinium ring

The specific stereochemistry at the 3-position is crucial for its pharmaceutical relevance and relationship to Darifenacin .

Relationship to Darifenacin

Pharmaceutical Relevance

This compound is specifically identified as an impurity of Darifenacin, a medication used to treat urinary incontinence. Darifenacin functions by blocking the M3 muscarinic acetylcholine receptor, thereby reducing involuntary contractions of the bladder . The presence and quantification of this impurity are essential aspects of pharmaceutical quality control and regulatory compliance for Darifenacin products.

The relationship between this compound and Darifenacin is particularly significant in pharmaceutical manufacturing and quality assurance processes. The structural similarity suggests it may form during synthesis or storage of Darifenacin, potentially through dimerization processes as suggested by one of its synonyms, "Darifenacin Pyrrolidinium Dimer" .

Pharmacological Implications

The presence of this impurity in Darifenacin preparations necessitates careful control and monitoring, as pharmaceutical impurities may impact the safety, efficacy, and stability of the final drug product. Several scientific publications have addressed the significance of Darifenacin and related compounds, including work by Beaumont et al. (1998), Chapple et al. (2004), Haab et al. (2004), and Pramanik et al. (2012) .

Synthesis and Production

The compound's relationship to Darifenacin suggests potential synthetic routes involving modifications of Darifenacin synthesis processes. The presence of the pyrrolidinium structure indicates possible synthetic pathways involving nitrogen alkylation reactions and stereoselective approaches to ensure the correct (3S) configuration .

Applications in Research and Quality Control

Analytical Standard Applications

As an identified impurity of Darifenacin, (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium Bromide serves crucial functions in pharmaceutical analysis and quality control:

  • Reference standard for chromatographic identification and quantification

  • Benchmark for evaluating synthetic pathways and purification processes

  • Control standard for regulatory compliance testing

  • Tool for monitoring batch-to-batch consistency in pharmaceutical production

These applications highlight the compound's significance beyond its direct pharmacological properties, positioning it as an essential component of the pharmaceutical quality assurance infrastructure for Darifenacin .

Research Implications

In addition to its role as an analytical standard, this compound holds potential research value in several domains:

  • Structure-activity relationship studies for muscarinic receptor antagonists

  • Investigation of pyrrolidinium-based compounds in pharmaceutical applications

  • Development of improved synthetic pathways for related pharmaceutical compounds

  • Mechanistic studies of impurity formation in pharmaceutical processes

The structural features of this compound, particularly the pyrrolidinium center and the benzofuranyl groups, may provide insights into molecular interactions and pharmacological mechanisms relevant to drug development and optimization .

ParameterSpecification
Purity≥95%
Available Quantities1mg to 500mg
Price RangeApproximately 1,151.00 € for 500mg
Storage RecommendationsControlled environment
Regulatory StatusResearch use only, not for human or veterinary use

These specifications reflect the compound's role as a specialized analytical standard rather than a bulk chemical or active pharmaceutical ingredient .

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